![molecular formula C12H9BrN6O2 B3015452 2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893917-14-1](/img/structure/B3015452.png)
2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
Scientific Research Applications
Antioxidant Activity
The compound has been studied for its potential to combat oxidative stress, which can lead to cellular damage and is associated with various diseases. It’s believed that the compound’s structure allows it to act as a scavenger of free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative harm .
Acetylcholinesterase Inhibition
This compound has shown promise in inhibiting acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the nervous system. By modulating AchE activity, it could be beneficial in treating conditions related to nerve impulse transmission, such as Alzheimer’s disease and other neurodegenerative disorders .
Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antiviral activities. They have been tested against various viruses, including influenza and Newcastle disease virus, suggesting potential use in developing antiviral therapeutics .
Anticancer Potential
The compound’s derivatives have been screened for anticancer properties, particularly against human breast adenocarcinoma cells. The results have been promising, indicating that it could serve as a scaffold for developing new anticancer agents .
Anti-inflammatory Applications
Due to its structural characteristics, the compound may possess anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs. This application is particularly relevant in the context of chronic inflammatory diseases .
Neuroprotective Effects
Studies suggest that the compound could have neuroprotective effects, potentially safeguarding the nervous system from neurotoxicity and associated behavioral changes. This could have implications for the treatment of neurological conditions resulting from environmental toxins or other neurotoxic agents .
Mechanism of Action
Target of Action
The primary target of 2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), a homeostatic inhibitory neuromodulator .
Mode of Action
The compound inhibits AK, which selectively increases ADO concentrations at sites of tissue trauma . This enhancement of ADO concentrations leads to analgesic and anti-inflammatory actions .
Biochemical Pathways
The inhibition of AK affects the biochemical pathway of ADO. Normally, cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . The action of this compound increases ros dramatically under cellular damage . This increase in ROS is linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of cellular excitability at sites of tissue injury and inflammation . This leads to analgesic and anti-inflammatory actions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, oxidative stress can affect different cellular components negatively . .
properties
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O2/c13-7-1-3-8(4-2-7)19-11-10(16-17-19)12(21)18(6-15-11)5-9(14)20/h1-4,6H,5H2,(H2,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERMOUVNSOWHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
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